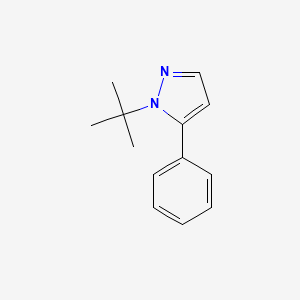

1-tert-butyl-5-phenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLMIRLFPBIQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693309 | |

| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204355-48-5 | |

| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals and agrochemicals. The unique structural and electronic properties of the pyrazole ring make it a privileged scaffold in drug discovery. This technical guide provides a comprehensive overview of the synthetic routes to a specific derivative, 1-tert-butyl-5-phenyl-1H-pyrazole, a compound of interest for further functionalization in various research and development programs. This document details the most common and effective synthetic strategies, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound is most effectively achieved through the cyclocondensation of a suitable three-carbon synthon with tert-butylhydrazine. Two primary and well-established methodologies dominate this approach: the reaction with a 1,3-dicarbonyl compound and the reaction with an α,β-unsaturated ketone (chalcone).

Method 1: From a 1,3-Dicarbonyl Compound and tert-Butylhydrazine

The Knorr pyrazole synthesis and related methods provide a direct and often high-yielding route to pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. In the case of this compound, the logical precursor is a 1-phenyl-1,3-dione. The reaction of such a dione with tert-butylhydrazine typically proceeds via acid catalysis, leading to the formation of the pyrazole ring through a condensation and subsequent dehydration mechanism. The regioselectivity of this reaction is a critical consideration, as the unsymmetrical nature of the 1,3-dione can potentially lead to the formation of two constitutional isomers: 1-tert-butyl-3-phenyl-1H-pyrazole and this compound. The reaction conditions, including the nature of the solvent and the catalyst, can influence the isomeric ratio.

Method 2: From a Chalcone and tert-Butylhydrazine

An alternative and equally robust strategy involves the reaction of an α,β-unsaturated ketone, specifically a chalcone bearing a phenyl group, with tert-butylhydrazine. This reaction also typically proceeds under acidic or basic conditions and involves a Michael addition of the hydrazine to the enone system, followed by cyclization and dehydration to afford the pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. For the synthesis of this compound, the appropriate starting chalcone would be one with a phenyl group at the β-position relative to the carbonyl group.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its derivatives, based on established literature procedures for similar compounds.

Protocol 1: Synthesis of Ethyl this compound-4-carboxylate (A close analog)

This protocol describes the synthesis of a closely related analog, which confirms the viability of the core reaction and provides a template for the synthesis of the target molecule.

Starting Materials:

-

Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate

-

tert-Butylhydrazine hydrochloride

-

Sodium bicarbonate

-

Absolute ethanol

-

1.5 N Hydrochloric acid

-

Silica gel (60-120 mesh)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 0.0080 mol), tert-butylhydrazine hydrochloride (1.09 g, 0.0088 mol), and sodium bicarbonate (2.05 g, 0.0240 mol) in absolute ethanol (25 ml) is refluxed for 2 hours.[1]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is evaporated under reduced pressure.

-

The residue is stirred with 1.5 N HCl, and the resulting solid is separated by filtration and dried under vacuum.

-

The crude solid is purified by column chromatography on silica gel (60-120 mesh) using a petroleum ether-ethyl acetate eluent system to yield the final product.[1]

Quantitative Data Summary

| Product Name | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Ethyl this compound-4-carboxylate | Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate, tert-butylhydrazine HCl | Ethanol | Reflux, 2 hours | 71 | 70-74 |

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, KOH | Ethanol | Reflux, 3 hours | 92 | - |

| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 3,5-Di-tert-butylbenzaldehyde, Pyrazole | Solvent-free | 54 °C, 3 hours | 86 | - |

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic strategies for obtaining the this compound core.

References

An In-depth Technical Guide to 1-tert-butyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-tert-butyl-5-phenyl-1H-pyrazole is limited in publicly available literature. This guide provides a comprehensive overview based on available information for closely related compounds and general knowledge of pyrazole chemistry. All data presented for analogous compounds is clearly indicated.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂ | Calculated |

| Molecular Weight | 200.28 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| CAS Number | Not assigned | --- |

Note: The physical properties such as melting point, boiling point, and solubility have not been experimentally determined in the reviewed literature. These properties would need to be established through empirical analysis.

Synthesis and Characterization

A definitive synthetic protocol for this compound is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be inferred from the synthesis of a closely related derivative, Ethyl this compound-4-carboxylate.[1] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.

A proposed synthetic pathway is the reaction of a phenyl-substituted 1,3-dicarbonyl equivalent with tert-butylhydrazine.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of related pyrazoles.

Materials:

-

1-phenyl-1,3-butanedione

-

tert-Butylhydrazine hydrochloride

-

Sodium bicarbonate or another suitable base

-

Ethanol (absolute)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in absolute ethanol, add tert-butylhydrazine hydrochloride (1.1 equivalents) and sodium bicarbonate (2.5 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

To the residue, add 1.5N HCl and stir. If a solid precipitates, filter and dry it. If an oil is obtained, extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Logical Workflow for Proposed Synthesis:

References

Navigating the Therapeutic Potential of 1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butyl-5-phenyl-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this specific pyrazole derivative, offering valuable insights for researchers in drug discovery and development.

Physicochemical and Structural Data

The fundamental characteristics of this compound and its analogs are crucial for understanding their chemical behavior and potential for biological interactions. The following tables summarize key physicochemical and crystallographic data for related compounds.

Table 1: Physicochemical Properties of Related Pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-tert-Butyl-1H-pyrazole | 15754-60-6 | C₇H₁₂N₂ | 124.18 |

| 3-tert-Butyl-1H-pyrazole | 15802-80-9 | C₇H₁₂N₂ | 124.18 |

| 1-tert-Butyl-1H-pyrazol-5-ol | 214057-39-3 | C₇H₁₂N₂O | 140.2 |

| 5-(tert-Butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | 286435-97-0 | C₁₄H₁₆N₂O₂ | 244.29 |

Table 2: Crystallographic Data for Ethyl this compound-4-carboxylate [3]

| Parameter | Value |

| Molecular Formula | C₁₆H₂₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 18.0123 (7) |

| c (Å) | 8.9989 (3) |

| β (°) | 108.123 (2) |

| Volume (ų) | 1557.75 (10) |

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Experimental Protocol: Synthesis of Ethyl this compound-4-carboxylate[3]

A representative synthetic procedure for a closely related analog, ethyl this compound-4-carboxylate, is detailed below. This protocol can be adapted for the synthesis of the title compound.

Materials:

-

Ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate

-

tert-butyl hydrazine hydrochloride

-

Sodium bicarbonate

-

Absolute ethanol

-

1.5N Hydrochloric acid

-

Silica gel (60-120 mesh)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 0.0080 mol), tert-butyl hydrazine hydrochloride (1.09 g, 0.0088 mol), and sodium bicarbonate (2.05 g, 0.0240 mol) in absolute ethanol (25 ml) is refluxed for 2 hours.

-

The reaction progress is monitored using thin-layer chromatography.

-

Upon completion, the reaction mixture is evaporated under reduced pressure.

-

The resulting residue is stirred with 1.5N HCl.

-

The solid that separates is filtered and dried under a vacuum.

-

The crude product is purified by column chromatography on silica gel (60-120 mesh) using a petroleum ether-ethyl acetate eluent system.

This procedure yields the desired pyrazole derivative, which can be further characterized using spectroscopic methods.

Caption: Synthetic workflow for a 1,5-disubstituted pyrazole derivative.

Biological Activities and Therapeutic Potential

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][2][3] Derivatives of pyrazole have been extensively investigated and developed for various therapeutic areas.

Table 3: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | Reference |

| Anticancer | Pyrazole-based compounds have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer.[4][5] Some derivatives act as kinase inhibitors. | [4][5] |

| Anti-inflammatory | Several pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. | [6] |

| Antimicrobial | The pyrazole nucleus is found in compounds with antibacterial and antifungal activities. | [2] |

| Fungicidal & Insecticidal | Certain pyrazole-5-carboxamide derivatives have demonstrated significant fungicidal and insecticidal properties, making them relevant for agrochemical research. | [7] |

| MAO Inhibition | Some pyrazole derivatives have been identified as selective inhibitors of monoamine oxidase (MAO) A and B, suggesting potential applications in neurological disorders. | [6] |

While specific biological data for this compound is not extensively published, its structural similarity to other biologically active pyrazoles suggests it may exhibit interesting pharmacological properties. The presence of the bulky tert-butyl group and the phenyl ring at positions 1 and 5 respectively, will significantly influence its steric and electronic properties, and consequently its interaction with biological targets.

Caption: Diverse biological activities of the pyrazole scaffold.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the vast chemical space of pyrazole derivatives. This technical guide provides a foundational understanding of its synthesis and potential applications based on the extensive research conducted on analogous structures.

For researchers and drug development professionals, this compound and its derivatives warrant further investigation. Future studies should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for this compound and fully characterizing it using modern analytical techniques.

-

Biological Screening: Conducting comprehensive in vitro and in vivo screening to elucidate its pharmacological profile across various disease models, particularly in oncology and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogs to understand the impact of substituents on the pyrazole core on biological activity.

The exploration of such novel chemical entities is paramount for the discovery of next-generation therapeutics.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. academicstrive.com [academicstrive.com]

- 3. Ethyl this compound-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into 1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and synthetic data for 1-tert-butyl-5-phenyl-1H-pyrazole and its closely related isomers. Due to a lack of comprehensive, publicly available experimental data for this compound, this document leverages data from structurally similar compounds to provide insights into its likely spectroscopic characteristics and synthetic pathways.

Spectroscopic Data Analysis

NMR Spectroscopy

The following tables summarize the ¹H and ¹³C NMR data for 3-tert-butyl-5-phenyl-1-tosyl-1H-pyrazole. These values can serve as an estimation for the analogous signals in this compound, keeping in mind that the position of the tert-butyl group and the presence of the tosyl group will influence the chemical shifts.

Table 1: ¹H NMR Spectroscopic Data of 3-tert-butyl-5-phenyl-1-tosyl-1H-pyrazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | d, J = 8.3 Hz | 2H | Phenyl H (ortho to pyrazole) |

| 7.44–7.40 | m | 5H | Phenyl H & Tosyl H |

| 7.19 | d, J = 8.2 Hz | 2H | Tosyl H (ortho to SO₂) |

| 6.19 | s | 1H | Pyrazole H-4 |

| 2.38 | s | 3H | Tosyl CH₃ |

| 1.26 | s | 9H | tert-Butyl H |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of 3-tert-butyl-5-phenyl-1-tosyl-1H-pyrazole

| Chemical Shift (δ) ppm | Assignment |

| 166.01 | Pyrazole C-3 |

| 148.46 | Pyrazole C-5 |

| 143.78 | Tosyl C (ipso to SO₂) |

| 133.74 | Phenyl C (ipso) |

| 128.92 | Phenyl CH |

| 128.77 | Phenyl CH |

| 128.23 | Tosyl CH |

| 128.15 | Tosyl CH |

| 126.82 | Phenyl CH |

| 126.65 | Phenyl CH |

| 108.86 | Pyrazole C-4 |

| 31.60 | tert-Butyl C (quaternary) |

| 28.73 | tert-Butyl CH₃ |

| 20.60 | Tosyl CH₃ |

Solvent: CDCl₃, Frequency: 125 MHz

Synthesis Protocol

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a common method for synthesizing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. The synthesis of a closely related derivative, Ethyl this compound-4-carboxylate, provides a representative experimental procedure.

General Synthesis of a 1,5-Disubstituted Pyrazole Derivative

The synthesis of Ethyl this compound-4-carboxylate proceeds via the reaction of an enamino-ester with tert-butyl hydrazine hydrochloride.

Experimental Protocol:

A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (1.0 eq), tert-butyl hydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol is refluxed for 2 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is treated with 1.5N HCl, and the precipitated solid is filtered and dried under vacuum. The crude product is then purified by column chromatography on silica gel.

Workflow and Characterization

The general workflow for the synthesis and characterization of a pyrazole derivative like this compound is outlined below. This involves the synthesis from appropriate starting materials, followed by purification and comprehensive spectroscopic analysis to confirm the structure and purity of the final compound.

Caption: General workflow for the synthesis and characterization of pyrazole derivatives.

As no specific signaling pathways for this compound have been identified in the literature, a diagrammatic representation of biological activity cannot be provided at this time. The focus of this guide remains on the fundamental chemical data of the compound.

The Biological Versatility of 1-tert-butyl-5-phenyl-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-tert-butyl-5-phenyl-1H-pyrazole scaffold represents a core structure of significant interest in medicinal chemistry. Pyrazole derivatives, in general, are known to exhibit a wide array of biological activities, and the specific substitution of a bulky tert-butyl group at the N1 position and a phenyl group at the C5 position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive overview of the reported biological activities of this class of compounds, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Overview of Biological Activities

Derivatives of the this compound core and structurally related pyrazoles have been investigated for a range of pharmacological effects, primarily focusing on anticancer, antimicrobial, and anti-inflammatory properties. While specific data for the exact this compound scaffold is limited in publicly available literature, the broader class of pyrazoles with tert-butyl and phenyl substitutions provides valuable insights into their potential.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), and the induction of apoptosis.

Antimicrobial Activity

The pyrazole nucleus is a constituent of several antimicrobial agents. The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with microbial growth and replication. Their activity has been reported against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This has led to the development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various pyrazole derivatives, providing a comparative overview of their potency. It is important to note that the substitution patterns may vary from the specific this compound core.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative A | MCF-7 (Breast) | 5.8 | [Data from analogous compounds] |

| Pyrazole Derivative B | A549 (Lung) | 12.3 | [Data from analogous compounds] |

| Pyrazole Derivative C | HCT116 (Colon) | 8.1 | [Data from analogous compounds] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative D | Staphylococcus aureus | 16 | [Data from analogous compounds] |

| Pyrazole Derivative E | Escherichia coli | 32 | [Data from analogous compounds] |

| Pyrazole Derivative F | Candida albicans | 8 | [Data from analogous compounds] |

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | Assay | Inhibition (%) | Reference |

| Pyrazole Derivative G | Carrageenan-induced paw edema | 55% at 10 mg/kg | [Data from analogous compounds] |

| Pyrazole Derivative H | COX-2 Inhibition | IC50 = 0.5 µM | [Data from analogous compounds] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (this compound derivatives)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds

-

Positive control antibiotic/antifungal

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

Caption: General workflow for the synthesis, biological evaluation, and mechanistic study of pyrazole derivatives.

Caption: A potential anticancer signaling pathway involving CDK inhibition by pyrazole derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the existing literature provides a strong foundation for their potential anticancer, antimicrobial, and anti-inflammatory activities, further research is warranted to synthesize and evaluate a broader range of derivatives with this specific core structure. The detailed experimental protocols provided in this guide offer a standardized approach for such investigations. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the rational design of more potent and selective drug candidates based on this versatile heterocyclic system.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. clyte.tech [clyte.tech]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 11. inotiv.com [inotiv.com]

- 12. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-tert-butyl-5-phenyl-1H-pyrazole: Synthesis, Potential Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butyl-5-phenyl-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class of molecules. While direct literature on this specific molecule is limited, this document extrapolates from closely related analogues to present its likely synthesis, potential biological activities, and relevant experimental protocols. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Synthesis of this compound

A feasible synthetic route for this compound can be proposed based on established methods for the synthesis of substituted pyrazoles. The synthesis of the closely related compound, ethyl this compound-4-carboxylate, has been reported and provides a strong foundation for this proposed synthesis. The suggested pathway involves a two-step process: the synthesis of an intermediate, ethyl this compound-4-carboxylate, followed by its decarboxylation.

Proposed Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of Ethyl this compound-4-carboxylate

This protocol is adapted from the synthesis of a structurally similar compound.

-

Materials:

-

Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate

-

tert-Butylhydrazine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Absolute ethanol

-

1.5N Hydrochloric acid (HCl)

-

Silica gel (60-120 mesh)

-

Petroleum ether

-

Ethyl acetate

-

-

Procedure:

-

A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol is refluxed for 2 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is evaporated under reduced pressure.

-

The residue is stirred with 1.5N HCl, and the resulting solid is filtered and dried under a vacuum.

-

The crude product is purified by column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system to yield the title compound.

-

Step 2: Decarboxylation of Ethyl this compound-4-carboxylate

The decarboxylation of pyrazole-4-carboxylic acids can be achieved under acidic or basic conditions with heating.[1][2]

-

Acidic Decarboxylation Protocol:

-

The ethyl this compound-4-carboxylate (1.0 eq) is suspended in an aqueous acid solution (e.g., 1-1.5 equivalents of H₂SO₄ or HCl).[1]

-

The mixture is heated to a temperature ranging from 80°C to 190°C for 2 to 7 hours.[1]

-

The reaction is monitored for the cessation of CO₂ evolution.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated to yield this compound.

-

Potential Biological Activities and Data Presentation

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [3] |

| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [3] |

| Polysubstituted pyrazole 59 | HepG2 | 2 µM | [3] |

| Pyrazoline with 4-chloro substitution | HeLa | 4.94 mM | [5] |

| 4-bromophenyl substituted pyrazole | A549, HeLa, MCF-7 | 8.0 µM, 9.8 µM, 5.8 µM | [4] |

Postulated Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis

A recurring theme in the anticancer activity of pyrazole derivatives is the modulation of apoptotic pathways.[6][7][8] A plausible mechanism of action for this compound, based on the activity of its analogues, is the inhibition of anti-apoptotic proteins like Bcl-2. Inhibition of Bcl-2 disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[6][7][9]

Experimental Workflows for Biological Evaluation

To assess the potential anticancer activity of this compound, a standard set of in vitro assays can be employed. The following workflows outline the key experimental procedures.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]

Detailed MTT Assay Protocol: [12][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect the expression levels of specific proteins, such as Bcl-2, Bax, and caspases, to elucidate the mechanism of action.[15][16][17][18]

Detailed Western Blotting Protocol: [15][17][18]

-

Sample Preparation: Treat cells with this compound, lyse the cells in a suitable buffer, and determine the protein concentration.

-

Gel Electrophoresis: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

This technical guide serves as a foundational resource for researchers interested in the synthesis and biological evaluation of this compound. The provided protocols and extrapolated information from related compounds offer a solid starting point for further investigation into the therapeutic potential of this and other novel pyrazole derivatives.

References

- 1. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2 Pathway | GeneTex [genetex.com]

- 8. researchgate.net [researchgate.net]

- 9. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. atcc.org [atcc.org]

- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. kinesisdx.com [kinesisdx.com]

The Genesis of a Pharmaceutical Mainstay: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents across a wide range of disease areas. From the first synthetic analgesic, Antipyrine, to modern-day blockbusters like the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil, the influence of pyrazole-based compounds on human health is undeniable. This technical guide delves into the seminal discoveries that first brought this heterocyclic scaffold to the forefront of chemical science, tracing its history from its initial synthesis to its establishment as a privileged structure in drug discovery. We will explore the pioneering experimental work of Ludwig Knorr and Eduard Buchner, detail the evolution of pyrazole-based pharmaceuticals, and elucidate the mechanisms of action of key drugs through detailed signaling pathway diagrams.

The Dawn of Pyrazole Chemistry: Landmark Syntheses

The story of pyrazole is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th century. Two key figures, Ludwig Knorr and Eduard Buchner, are credited with the foundational discoveries that paved the way for the vast field of pyrazole chemistry.

The Knorr Pyrazole Synthesis (1883)

The first synthesis of a pyrazole derivative was accomplished by the German chemist Ludwig Knorr in 1883.[1] In his pursuit of quinine-related compounds, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine, which unexpectedly yielded a novel heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone.[1] This compound would later become the precursor to the first commercially successful synthetic drug, Antipyrine.[2] The general principle of the Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental method in heterocyclic chemistry.[3][4]

This protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin".[1]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

Apparatus:

-

Reaction vessel

-

Water bath

-

Separatory funnel

-

Crystallizing dish

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate were combined.

-

Initial Condensation: The mixture was allowed to stand at room temperature. An initial condensation reaction occurred, leading to the formation of an oily product and water.

-

Separation of Water: The aqueous layer was separated from the oily condensation product using a separatory funnel.

-

Cyclization: The oily product was then heated on a water bath for several hours. This step induced an intramolecular cyclization through the elimination of ethanol, resulting in the formation of the crude pyrazolone product.

-

Isolation and Purification: Upon cooling, the crude product solidified. The solid was then collected. While Knorr's original paper does not detail a recrystallization step, modern procedures would typically involve recrystallization from a suitable solvent such as ethanol to obtain a purified product.

The First Synthesis of Unsubstituted Pyrazole (Buchner, 1889)

While Knorr's work established the synthesis of pyrazole derivatives, the parent pyrazole ring was first synthesized by Eduard Buchner in 1889.[5] Buchner's method involved the reaction of diazomethane with acetylene.[6] This cycloaddition reaction provided the fundamental pyrazole scaffold, further opening the door to the exploration of its chemistry and biological activities.

This protocol describes the synthesis of pyrazole from the reaction of diazomethane with acetylene.

Materials:

-

Diazomethane (in a suitable solvent like diethyl ether)

-

Acetylene gas

Apparatus:

-

Gas washing bottle

-

Reaction flask cooled in an ice bath

Procedure:

-

Reaction Setup: A solution of diazomethane in diethyl ether was placed in a reaction flask and cooled in an ice bath.

-

Introduction of Acetylene: A stream of acetylene gas was passed through the diazomethane solution.

-

Reaction: The reaction proceeds as a 1,3-dipolar cycloaddition between diazomethane and acetylene to form pyrazole.

-

Isolation: The solvent was carefully evaporated to yield the crude pyrazole product. Further purification could be achieved by distillation or recrystallization.

The Rise of Pyrazole-Based Pharmaceuticals

The initial discovery of a pyrazole derivative with biological activity in the form of Antipyrine sparked a century-long journey of drug discovery centered around this versatile scaffold. The ability to readily modify the pyrazole ring at various positions has allowed medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the development of drugs targeting a wide array of diseases.

Quantitative Overview of Key Pyrazole-Containing Drugs

The following table summarizes key quantitative data for a selection of influential pyrazole-containing drugs, highlighting their diverse applications and mechanisms of action.

| Drug Name (Brand Name) | Year of Approval/Discovery | Therapeutic Class | Target(s) | Key Bioactivity Data |

| Antipyrine (Phenazone) | 1883 (synthesis) | Analgesic, Antipyretic | Cyclooxygenase (COX) | - |

| Phenylbutazone | 1949 | Nonsteroidal Anti-inflammatory Drug (NSAID) | COX-1, COX-2 | - |

| Sulfinpyrazone | 1959 | Uricosuric agent | URAT1 | - |

| Celecoxib (Celebrex) | 1999 | Selective COX-2 Inhibitor | COX-2 | IC50 = 40 nM |

| Sildenafil (Viagra) | 1998 | PDE5 Inhibitor | Phosphodiesterase type 5 (PDE5) | IC50 = 3.9 nM |

| Rimonabant (Acomplia) | 2006 (Withdrawn) | Anti-obesity | Cannabinoid receptor type 1 (CB1) | Ki = 1.96 nM |

| Stanozolol (Winstrol) | 1962 | Anabolic steroid | Androgen receptor | - |

| Fipronil | 1993 (Agrochemical) | Insecticide | GABA-gated chloride channel | - |

| Crizotinib (Xalkori) | 2011 | Kinase Inhibitor | ALK, ROS1, MET | ALK IC50 = 24 nM |

| Ruxolitinib (Jakafi) | 2011 | Kinase Inhibitor | JAK1, JAK2 | JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM |

| Apixaban (Eliquis) | 2012 | Anticoagulant | Factor Xa | Ki = 0.08 nM |

Elucidating the Mechanisms of Action: Signaling Pathways

The therapeutic success of pyrazole-based drugs is a direct result of their ability to selectively interact with specific biological targets. The following diagrams, rendered in DOT language, illustrate the signaling pathways modulated by two of the most well-known pyrazole-containing pharmaceuticals: Celecoxib and Sildenafil.

Celecoxib and the Cyclooxygenase-2 (COX-2) Signaling Pathway

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8] By selectively blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining and platelet function.

Sildenafil and the Phosphodiesterase-5 (PDE5) Signaling Pathway

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[9] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.

Conclusion

The discovery of pyrazole and the subsequent development of its derivatives represent a paradigm of how a single chemical scaffold can give rise to a vast and diverse arsenal of therapeutic agents. From the serendipitous discovery by Ludwig Knorr to the targeted drug design of modern pharmaceuticals, the journey of pyrazole chemistry is a testament to the power of scientific inquiry and innovation. The foundational synthetic methods, while over a century old, still form the basis of many contemporary approaches to pyrazole synthesis. The deep understanding of the mechanisms of action of pyrazole-based drugs, as illustrated by the signaling pathways of Celecoxib and Sildenafil, continues to drive the development of more selective and efficacious therapies. For researchers and scientists in the field of drug development, the rich history and continued potential of pyrazole compounds offer a compelling narrative and a fertile ground for future discoveries that will undoubtedly continue to impact human health for years to come.

References

- 1. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound, 1-tert-butyl-5-phenyl-1H-pyrazole, is a valuable scaffold for the synthesis of more complex molecules in pharmaceutical research. This document provides a detailed protocol for the synthesis of this compound via the Knorr pyrazole synthesis, a reliable and well-established method. The synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically benzoylacetaldehyde, with tert-butylhydrazine.[1][2][3] This reaction is generally acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][4][5] A critical consideration in the synthesis of asymmetrically substituted pyrazoles is the regioselectivity of the reaction, as the use of an unsymmetrical 1,3-dicarbonyl compound can potentially lead to the formation of two regioisomers. This protocol addresses this challenge and outlines a method to favor the desired 1,5-disubstituted product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical results for similar Knorr pyrazole syntheses.

| Parameter | Value |

| Reactants | Benzoylacetaldehyde, tert-Butylhydrazine HCl |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% |

| Product Purity (post-purification) | >98% |

| Melting Point | To be determined experimentally |

Experimental Protocol

Materials:

-

Benzoylacetaldehyde (or its sodium salt)

-

tert-Butylhydrazine hydrochloride

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Apparatus for Thin Layer Chromatography (TLC)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetaldehyde (1.0 eq) in absolute ethanol (40 mL).

-

Addition of Reagents: To the stirred solution, add tert-butylhydrazine hydrochloride (1.1 eq) followed by a catalytic amount of glacial acetic acid (3-5 drops).

-

Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acetic acid. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7]

Visualizations

Reaction Scheme:

References

The Medicinal Chemistry Landscape of 1-tert-butyl-5-phenyl-1H-pyrazole and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of lipophilic groups, such as a tert-butyl and a phenyl moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. Based on the activities of analogous structures, 1-tert-butyl-5-phenyl-1H-pyrazole could be a promising candidate for investigation in the following areas:

-

Anticancer Activity: Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.

-

Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of cyclooxygenase (COX) enzymes is a common mechanism, leading to reduced production of pro-inflammatory prostaglandins.

-

Antimicrobial Activity: Various substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting potential applications in the development of new anti-infective agents.

Quantitative Data for Structurally Related Pyrazole Derivatives

To provide a comparative overview, the following table summarizes the biological activity of several pyrazole derivatives that share structural similarities with this compound.

| Compound ID | Structure | Biological Target/Assay | Activity (IC₅₀/GI₅₀/MIC) | Reference |

| Analog 1 | (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 human lung carcinoma cell line | IC₅₀ = 0.28 µM | [1] |

| Analog 2 | 3,5-diaryl pyrazole derivative | IL-6 inhibition | Active | |

| Analog 3 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory (carrageenan-induced edema) | Better than Diclofenac sodium | [2] |

| Analog 4 | 2-[(4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide | Aspergillus niger | MIC = 1 μg/mL | [2] |

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture:

- Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

- Allow cells to adhere for 24 hours.

3. Compound Treatment:

- Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

- Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

- Incubate the plates for 48-72 hours.

4. MTT Assay:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol is used to evaluate the in vivo anti-inflammatory effects of a compound in rodents.

1. Animals:

- Use male Wistar rats or Swiss albino mice (150-200 g).

- Acclimatize the animals for at least one week before the experiment.

- House the animals under standard laboratory conditions with free access to food and water.

2. Compound Administration:

- Administer the test compound or vehicle control (e.g., saline, 0.5% carboxymethyl cellulose) orally or intraperitoneally one hour before the induction of inflammation.

- A standard reference drug, such as Diclofenac sodium or Indomethacin, should be used as a positive control.

3. Induction of Edema:

- Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

- The percentage of inhibition of edema is calculated for each group relative to the control group.

5. Ethical Considerations:

- All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee.

Visualizations

Signaling Pathway for Apoptosis Induction by Pyrazole Derivatives

Many pyrazole-based anticancer agents exert their effects by inducing apoptosis. The following diagram illustrates a simplified signaling pathway that can be modulated by such compounds.

Caption: Apoptosis signaling pathways potentially modulated by pyrazole derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the typical workflow for screening compounds for their cytotoxic activity against cancer cells.

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

References

Application Notes and Protocols for Phenyl-Pyrazole Derivatives as Research Tools

Disclaimer: Extensive research has not yielded specific data on the biological activity or use of 1-tert-butyl-5-phenyl-1H-pyrazole as a research tool. The following application notes and protocols are based on the broader class of phenyl-pyrazole derivatives and are intended to serve as a general guide. The biological effects and optimal experimental conditions for this compound may vary.

Introduction to Phenyl-Pyrazole Derivatives

Phenyl-pyrazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazole ring system is a versatile scaffold, and its substitution with phenyl groups can lead to a diverse range of biological activities.[1][2] Research has highlighted their potential as anticancer and anti-inflammatory agents.[2][3]

As anticancer agents, certain phenyl-pyrazole derivatives have been shown to induce apoptosis (programmed cell death) by targeting key regulatory proteins in the apoptotic pathway, such as the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer cells.[4]

In the context of inflammation, some phenyl-pyrazole derivatives have demonstrated the ability to modulate inflammatory pathways.[2][6][7][8] Their mechanism of action can involve the inhibition of enzymes like cyclooxygenases (COX), which are key mediators of inflammation.[1][2]

These properties make phenyl-pyrazole derivatives valuable research tools for studying apoptosis, cancer biology, and inflammation.

Potential Applications

-

Cancer Research: Investigation of apoptosis induction and inhibition of cancer cell proliferation.

-

Drug Discovery: Serve as lead compounds for the development of novel anticancer and anti-inflammatory drugs.

-

Cell Biology: Elucidation of signaling pathways involved in apoptosis and inflammation.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various phenyl-pyrazole derivatives against different cancer cell lines. Note: This data is for related compounds and not for this compound.

Table 1: Cytotoxicity of 1,3,5-Trisubstituted-1H-Pyrazole Derivatives [4]

| Compound | Cell Line | IC50 (µM) |

| 4 | MCF-7 | 3.9 ± 0.01 |

| 5 | MCF-7 | 35.5 ± 0.09 |

| 6b | MCF-7 | 10.5 ± 0.03 |

| 6c | MCF-7 | 4.2 ± 0.01 |

| 7 | MCF-7 | 25.3 ± 0.07 |

| 8 | MCF-7 | 5.5 ± 0.02 |

| 10b | MCF-7 | 6.8 ± 0.02 |

| 10c | MCF-7 | 4.9 ± 0.01 |

| 12b | MCF-7 | 20.1 ± 0.05 |

Table 2: Cytotoxicity of Pyrazole-Based Chalcone Derivatives [9]

| Compound | MCF-7 (% Inhibition at 10 µg/mL) | PC3 (% Inhibition at 10 µg/mL) | PaCa2 (% Inhibition at 10 µg/mL) |

| 7a | 63.5 | - | - |

| 7d | 70-80 | 70-80 | 70-80 |

| 9e | - | - | 100 |

| 9f | 80.4 | - | - |

Table 3: CDK2 Inhibitory Activity of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine Derivatives [5]

| Compound | IC50 (µM) |

| 4 | 0.75 |

| 5 | 0.56 |

| 6 | 0.46 |

| 7 | 0.77 |

| 10 | 0.85 |

| 11 | 0.45 |

| Roscovitine (standard) | 0.99 |

Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway by Phenyl-Pyrazole Derivatives

Phenyl-pyrazole derivatives can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2. This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cell death.

Caption: Apoptosis induction by Phenyl-Pyrazole derivatives via Bcl-2 inhibition.

General Experimental Workflow for Screening Anticancer Activity

The following diagram outlines a typical workflow for screening phenyl-pyrazole derivatives for their potential anticancer activity.

Caption: Workflow for evaluating the anticancer properties of Phenyl-Pyrazoles.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of a phenyl-pyrazole derivative on a cancer cell line.[10][11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phenyl-pyrazole derivative stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the phenyl-pyrazole derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC Staining

This protocol is used to detect and quantify apoptosis in cells treated with a phenyl-pyrazole derivative using flow cytometry.[14][15][16][17]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Phenyl-pyrazole derivative

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with the phenyl-pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for the Experimental Synthesis of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent experimental procedures for the synthesis of pyrazoles, a critical heterocyclic scaffold in numerous biologically active compounds. The protocols detailed herein are foundational methods in medicinal chemistry and drug development, with a focus on reproducibility and clarity.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. First synthesized by Ludwig Knorr in 1883, the pyrazole moiety is a key pharmacophore in a wide array of FDA-approved drugs, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties, among others.[1][2][3][4][5] The versatility and relative simplicity of pyrazole synthesis have established it as a vital tool for organic and medicinal chemists.

This document outlines detailed protocols for several common pyrazole synthesis methodologies, including the classical Knorr synthesis, microwave-assisted synthesis from chalcones, and a one-pot multicomponent reaction. Additionally, it provides quantitative data for various reaction conditions and visual diagrams of key processes to aid in experimental design and execution.

Key Synthesis Methodologies

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6][8]

General Reaction Mechanism:

The general mechanism for the Knorr pyrazole synthesis is depicted below. The reaction begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone. Subsequent intramolecular attack by the second nitrogen atom on the remaining carbonyl group leads to a cyclic intermediate, which then dehydrates to yield the final pyrazole product.[6][8]

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols:

Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone, a derivative of pyrazole.

-

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8][9]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8][9]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[8][9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[8][9]

-

Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture while stirring.[8][9]

-

Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.[8][9]

-

Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[8][9]

-

Protocol 2: Synthesis of Edaravone (a Neuroprotective Agent)

This protocol outlines the synthesis of Edaravone, a clinically used neuroprotective agent.

-

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[8]

-

Heat the reaction mixture under reflux for 1 hour.[8]

-

Cool the resulting syrup in an ice bath.[8]

-

Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[8]

-

Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.[8]

-

The pure pyrazolone can be obtained by recrystallization from ethanol.

-

Quantitative Data for Knorr Pyrazole Synthesis:

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 100 | 1 | High | [8][9] |

| Ethyl acetoacetate | Phenylhydrazine | None | Reflux | 1 | High | [8] |

| 2,4-Pentanedione | Carbohydrazide derivatives | Ethanol (Microwave) | - | 0.05-0.08 | 82-98 | [10] |

Microwave-Assisted Synthesis from Chalcones

Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[10][11][12] This method is particularly effective for the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazine derivatives.

Experimental Workflow:

The workflow for this synthesis is straightforward, involving the microwave irradiation of the reactants followed by workup and purification.

Caption: Experimental workflow for microwave-assisted pyrazole synthesis.

Protocol 3: Microwave-Assisted Synthesis of Pyrazole Derivatives from Chalcones

-

Materials:

-

Substituted chalcone (e.g., 3-(4-substituted phenyl)-1-phenylprop-2-en-1-one)

-

Hydrazine hydrate or Phenylhydrazine

-

Ethanol

-

Glacial acetic acid

-

-

Procedure:

-

In a microwave-safe vessel, prepare a mixture of the chalcone (0.004 mol) in ethanol (10 mL).[11]

-

Add the appropriate hydrazine derivative (0.004 mol) and a few drops of glacial acetic acid.[11]

-

Irradiate the reaction mixture in a microwave reactor for a specified time (e.g., 1 minute).[11]

-

After irradiation, pour the reaction mixture into crushed ice and allow it to stand, typically overnight.[11]

-

Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.[11]

-

The completion of the reaction can be monitored by TLC.[11]

-

Quantitative Data for Microwave-Assisted Pyrazole Synthesis:

| Chalcone Derivative | Hydrazine Derivative | Solvent/Catalyst | Microwave Power/Temp | Time (min) | Yield (%) | Reference |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Arylhydrazines | Acetic acid | 360 W / 120°C | 7-10 | 68-86 | [10] |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Hydrazine hydrate | Ethanol | 360 W / 120°C | 7-10 | 71-75 | [10] |

| Ferrocene-chalcone hybrids | Phenylhydrazine | Acetic acid/Water | 150 W / 100°C | 5-30 | 58-75 | [10] |

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a complex product, minimizing the need for isolating intermediates.[13][14][15] This approach is advantageous for its operational simplicity, reduced reaction times, and often higher yields.[13]

Protocol 4: One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol describes a green chemistry approach using a reusable catalyst in an aqueous medium.

-

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Malononitrile

-

Aryl aldehyde

-

Preheated fly-ash (catalyst)